3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

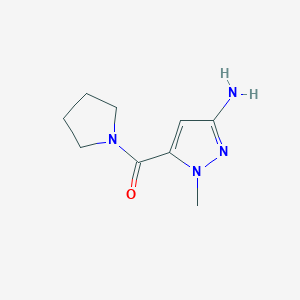

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group, along with a pyrrolidinyl ketone moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidinyl ketone group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can yield pyrazoles, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact industrial methods can vary depending on the scale and specific requirements of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other aminopyrazoles and pyrazole derivatives, such as:

- 3-Aminopyrazole

- 5-Aminopyrazole

- Pyrazolo[1,5-a]pyrimidines

Uniqueness

The presence of both the amino and pyrrolidinyl ketone groups allows for versatile chemical modifications and interactions with biological targets .

Actividad Biológica

3-Amino-1-methylpyrazol-5-yl pyrrolidinyl ketone (CAS No. 1174852-89-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4O, with a molecular weight of approximately 192.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may influence its pharmacokinetic properties.

Target Interactions:

this compound interacts with various biological targets, primarily through:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels in the central nervous system.

- Receptor Modulation: It may modulate receptors related to neurotransmission, influencing cognitive functions and mood regulation.

Biochemical Pathways:

The compound's action likely involves modulation of signaling pathways associated with:

- Neurotransmitter Systems: By affecting acetylcholine or dopamine pathways, it could enhance cognitive performance or exhibit antidepressant effects.

- Cell Cycle Regulation: Preliminary studies suggest it may influence cell cycle phases in cancer cells, indicating potential anticancer properties.

Anticancer Potential

Recent research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, this compound has been evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 2.5 | Induces G2/M phase arrest |

| MCF-7 (Breast) | 1.8 | Promotes apoptosis |

| HeLa (Cervical) | 3.0 | Inhibits proliferation |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects:

- Cognitive Enhancement: At low doses, it has been shown to improve memory and learning capabilities in rodents by increasing acetylcholine levels in the brain.

Case Studies

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values below 5 µM against multiple cancer types, highlighting their potential as effective anticancer agents .

Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of this compound on cognitive functions in rodent models. The study found that administration led to significant improvements in memory retention tasks compared to control groups, suggesting a role in enhancing cognitive function through cholinergic modulation .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Propiedades

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-7(6-8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFHFTJJKRTIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.